molecular formula C9H18N2O2 B7807481 1-Propyl-4-amino-4-piperidinecarboxylic acid

1-Propyl-4-amino-4-piperidinecarboxylic acid

Cat. No.: B7807481
M. Wt: 186.25 g/mol
InChI Key: AIJKZYKSKZUUHO-UHFFFAOYSA-N
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Description

1-Propyl-4-amino-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C9H18N2O2. It is a derivative of piperidine, featuring a propyl group at the 1-position and an amino group at the 4-position of the piperidine ring, along with a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-4-amino-4-piperidinecarboxylic acid can be synthesized through various synthetic routes. The reaction conditions typically require the use of strong bases and high temperatures to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is often produced through a multi-step synthesis process that includes the use of catalysts to improve yield and selectivity. The process may involve the use of reagents such as propyl bromide, ammonia, and carboxylating agents under controlled conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-4-amino-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-Propyl-4-amino-4-piperidinecarboxylic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound can be utilized in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the manufacturing of various chemical products, including polymers and other industrial chemicals.

Mechanism of Action

1-Propyl-4-amino-4-piperidinecarboxylic acid is similar to other piperidine derivatives, such as 4-aminopiperidine-1-carboxylic acid and 1-acetyl-4-piperidinecarboxylic acid. it is unique in its structure due to the presence of the propyl group, which influences its chemical properties and reactivity.

Comparison with Similar Compounds

  • 4-Aminopiperidine-1-carboxylic acid

  • 1-Acetyl-4-piperidinecarboxylic acid

  • 1-Boc-4-aminopiperidine-4-carboxylic acid

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Properties

IUPAC Name

4-amino-1-propylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-5-11-6-3-9(10,4-7-11)8(12)13/h2-7,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJKZYKSKZUUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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